![molecular formula C17H19ClN4O B2884193 3-(3-chlorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)propanamide CAS No. 2034634-53-0](/img/structure/B2884193.png)
3-(3-chlorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)propanamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is notable for its potential applications in medicinal chemistry, particularly due to its unique structural components, which include a chlorophenyl group, an imidazo[1,2-b]pyrazole moiety, and a propanamide linkage. These structural elements contribute to its biological activity and make it a subject of interest in drug development and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)propanamide typically involves multiple steps:
-
Formation of the Imidazo[1,2-b]pyrazole Core: : This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrazole and an aldehyde or ketone. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate ring closure.
-
Attachment of the Chlorophenyl Group: : The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This step may involve the use of a chlorinated benzene derivative and a suitable nucleophile under conditions that promote substitution, such as the presence of a base and a polar aprotic solvent.
-
Formation of the Propanamide Linkage: : The final step involves the coupling of the imidazo[1,2-b]pyrazole derivative with a propanamide precursor. This can be achieved through amide bond formation using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazo[1,2-b]pyrazole ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can target the carbonyl group in the propanamide linkage, potentially converting it to an alcohol.
Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydroxide) and a polar aprotic solvent (e.g., dimethyl sulfoxide).
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(3-chlorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(3-chlorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-b]pyrazole moiety is known to bind to specific sites on proteins, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-chlorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-a]pyridine-1-yl)ethyl)propanamide: Similar structure but with an imidazo[1,2-a]pyridine moiety.
3-(3-chlorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-c]pyrimidine-1-yl)ethyl)propanamide: Contains an imidazo[1,2-c]pyrimidine ring.
Uniqueness
The uniqueness of 3-(3-chlorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)propanamide lies in its specific imidazo[1,2-b]pyrazole core, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. This structural feature allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c1-13-11-17-21(9-10-22(17)20-13)8-7-19-16(23)6-5-14-3-2-4-15(18)12-14/h2-4,9-12H,5-8H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCKLOHXLUZKCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNC(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
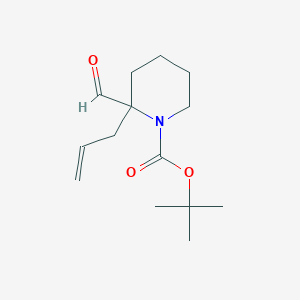
![4-Methoxyfuro[3,2-c]pyridine](/img/structure/B2884111.png)
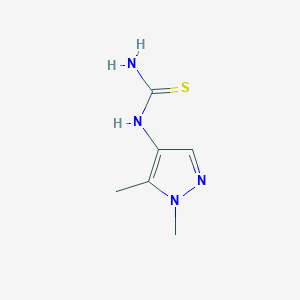
![3-[1-(1,1-Dioxothiolan-3-yl)pyrazol-3-yl]-1-phenylpyridazin-4-one](/img/structure/B2884113.png)
![2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2884116.png)
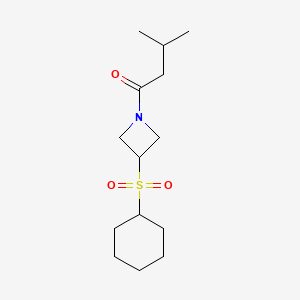
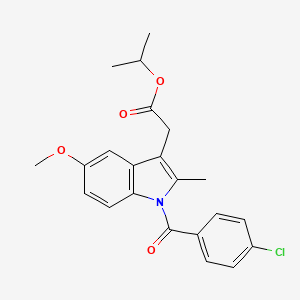
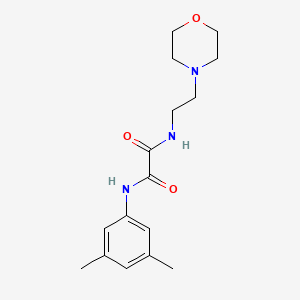
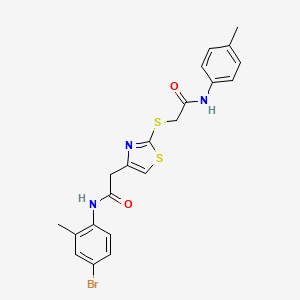
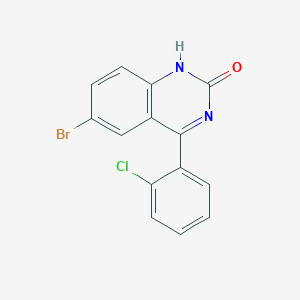
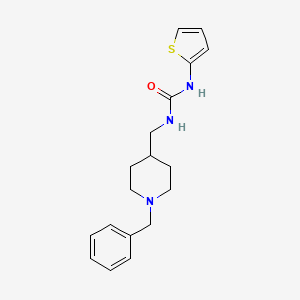
![(3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride](/img/structure/B2884131.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2884132.png)

